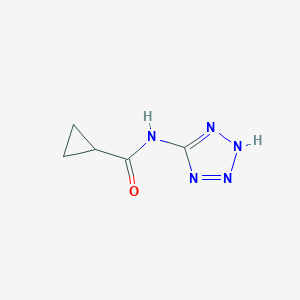
N-(2H-tetrazol-5-yl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2H-tetrazol-5-yl)cyclopropanecarboxamide, also known as CPCC, is a chemical compound that belongs to the class of tetrazole-containing compounds. It has been studied extensively for its potential applications in scientific research, particularly in the field of medicinal chemistry. In
Wirkmechanismus
N-(2H-tetrazol-5-yl)cyclopropanecarboxamide is believed to act by binding to the active site of enzymes and blocking their activity. It has been reported to have a high affinity for certain proteases and kinases, which are involved in various cellular processes. N-(2H-tetrazol-5-yl)cyclopropanecarboxamide has also been shown to modulate ion channels and receptors, which can affect cellular signaling pathways.
Biochemische Und Physiologische Effekte
N-(2H-tetrazol-5-yl)cyclopropanecarboxamide has been shown to have a range of biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, which can affect cellular processes such as protein synthesis and cell signaling. N-(2H-tetrazol-5-yl)cyclopropanecarboxamide has also been shown to modulate ion channels and receptors, which can affect the electrical properties of cells and alter cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2H-tetrazol-5-yl)cyclopropanecarboxamide is its high affinity for certain enzymes, which can make it a useful tool for studying enzyme activity and function. N-(2H-tetrazol-5-yl)cyclopropanecarboxamide has also been shown to have good stability and solubility in aqueous solutions, which can make it easier to work with in lab experiments. However, one limitation of N-(2H-tetrazol-5-yl)cyclopropanecarboxamide is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-(2H-tetrazol-5-yl)cyclopropanecarboxamide. One area of interest is the development of N-(2H-tetrazol-5-yl)cyclopropanecarboxamide-based drug delivery systems, which could be used to target specific cells or tissues. Another area of interest is the investigation of N-(2H-tetrazol-5-yl)cyclopropanecarboxamide's potential as a modulator of ion channels and receptors, which could have implications for the treatment of various diseases. Additionally, further studies are needed to explore the potential toxicity of N-(2H-tetrazol-5-yl)cyclopropanecarboxamide and its effects on cellular processes.
Synthesemethoden
The synthesis of N-(2H-tetrazol-5-yl)cyclopropanecarboxamide involves the reaction of cyclopropanecarboxylic acid with thionyl chloride, followed by the addition of sodium azide to form the corresponding azide intermediate. The azide intermediate is then reacted with copper(I) iodide and triethylamine to form the tetrazole-containing N-(2H-tetrazol-5-yl)cyclopropanecarboxamide compound. This method has been reported to yield high purity and good yields of N-(2H-tetrazol-5-yl)cyclopropanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2H-tetrazol-5-yl)cyclopropanecarboxamide has been reported to have potential applications in medicinal chemistry research. It has been studied for its ability to inhibit the activity of certain enzymes, such as proteases and kinases, which play important roles in various disease states. N-(2H-tetrazol-5-yl)cyclopropanecarboxamide has also been investigated for its potential as a drug delivery system, as well as its ability to modulate ion channels and receptors.
Eigenschaften
CAS-Nummer |
186302-36-3 |
|---|---|
Produktname |
N-(2H-tetrazol-5-yl)cyclopropanecarboxamide |
Molekularformel |
C5H7N5O |
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
N-(2H-tetrazol-5-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C5H7N5O/c11-4(3-1-2-3)6-5-7-9-10-8-5/h3H,1-2H2,(H2,6,7,8,9,10,11) |
InChI-Schlüssel |
JYQPGRGTHMHUGN-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)NC2=NNN=N2 |
Kanonische SMILES |
C1CC1C(=O)NC2=NNN=N2 |
Synonyme |
Cyclopropanecarboxamide, N-1H-tetrazol-5-yl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



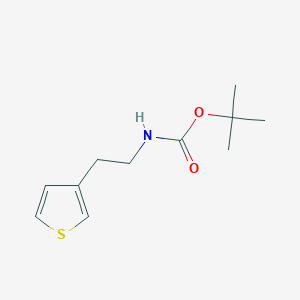
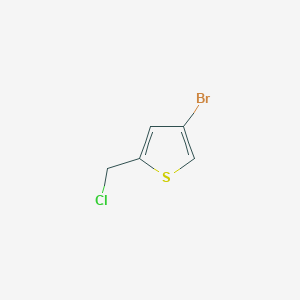
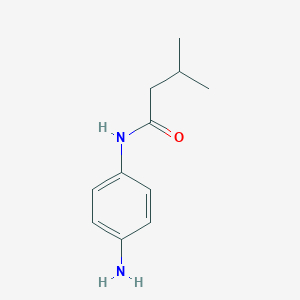
![[2,2'-Bipyridine]-5-carbaldehyde](/img/structure/B71778.png)
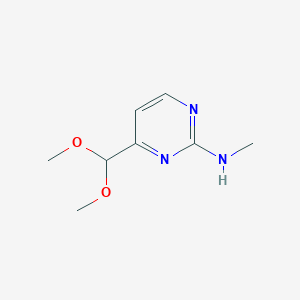
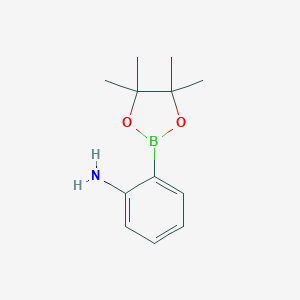
![3-[(S)-1-Ethenylbutyl]-5-methylcatechol](/img/structure/B71786.png)
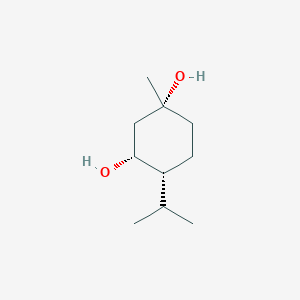
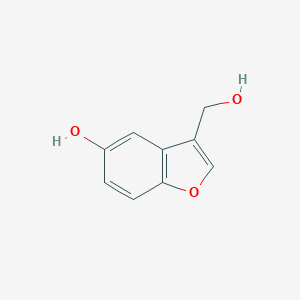
![[(9S)-1,4-Dioxaspiro[4.4]nonan-9-yl]methyl acetate](/img/structure/B71790.png)
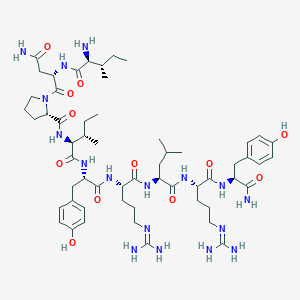
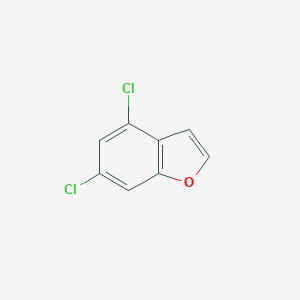
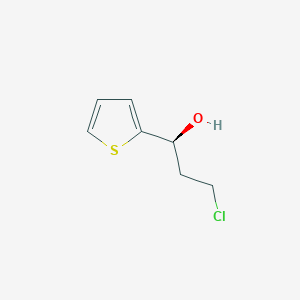
![N-({(5S)-3-[3-Fluoro-4-(trimethylstannyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide](/img/structure/B71800.png)